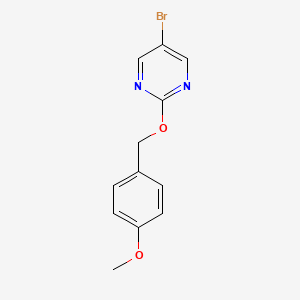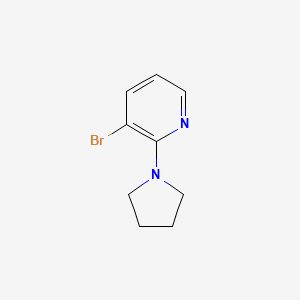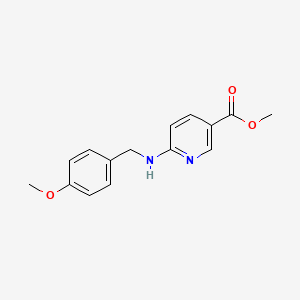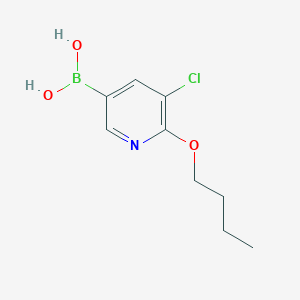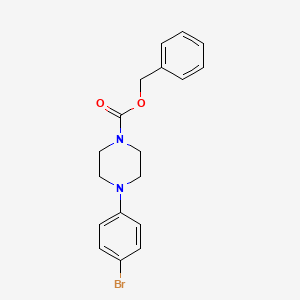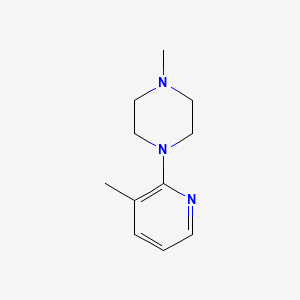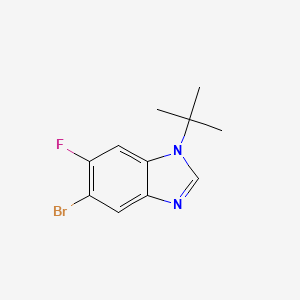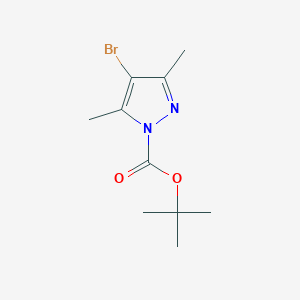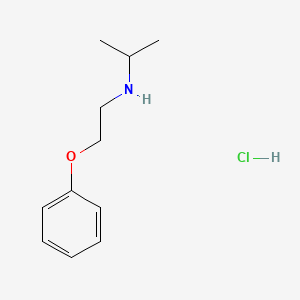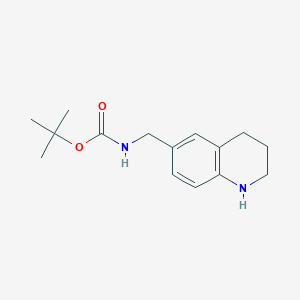
tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate
Overview
Description
“tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate” is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C)OC(=O)NCc1ccc2NCCCc2c1 . This represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Medicinal Chemistry and Drug Development
- A study on N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, highlighted its development for antimalarial purposes. This compound, designed for affordability and effectiveness, underwent comprehensive preclinical evaluation demonstrating significant activity against Plasmodium falciparum and rodent malaria parasites. The research emphasized the molecule's synthesis from readily available materials and its advancement through a standard preclinical development program, establishing foundational pharmacokinetic, toxicity, and safety pharmacology dossiers for the 4-aminoquinoline antimalarial class (O’Neill et al., 2009).
Organic Synthesis
- Innovations in the synthesis of substituted tetrahydroisoquinolines were documented, where N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines were lithiated and subsequently quenched electrophilically to produce 1-substituted tetrahydroisoquinoline derivatives. This methodology provides a robust approach for the efficient construction of tetrahydroisoquinoline frameworks, a core structure in many biologically active compounds (Talk et al., 2016).
Corrosion Inhibition
- The synthesis and characterization of novel organic compounds based on 8-hydroxyquinoline demonstrated their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These compounds, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, showcased mixed-type inhibition properties and adhered to the carbon steel surface following the Langmuir adsorption isotherm. The study provided insights into the molecular structure-inhibition efficiency relationship through DFT calculations and Monte Carlo simulation (Faydy et al., 2019).
Stroke Treatment Advances
- Tetramethylpyrazine nitrones and quinolylnitrones were reviewed for their potential in stroke treatment, showing promising therapeutic applications. These compounds, derived from natural product ligustrazine, exhibit potent thrombolytic activity and free radical scavenging capabilities, highlighting their significance in developing treatments for cerebral ischemia (Marco-Contelles, 2020).
Material Science
- The study on metal complexes of tetra(6-tert-butyl-2,3-quinolino)porphyrazine introduced the synthesis of these complexes with various metals, soluble in hydrophobic liquids. Such complexes are essential for developing novel materials with specific optical or electronic properties (Efimova et al., 2008).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-7-13-12(9-11)5-4-8-16-13/h6-7,9,16H,4-5,8,10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYYOMGORGXDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269152-71-7 | |
| Record name | tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




